molecular formula C24H28N2O4 B2445216 2-[(2-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one CAS No. 869078-69-3

2-[(2-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one

Cat. No. B2445216
CAS RN: 869078-69-3
M. Wt: 408.498
InChI Key: XYIVRFWQJHMCNI-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.498. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Bioactivity

  • The synthesis of potentially bioactive compounds from visnaginone, a related structure, has shown the formation of various derivatives through reactions with different aromatic aldehydes and other reagents. These compounds, including chalcones and pyrazoline derivatives, exhibit potential bioactivity due to their chemical structure and modifications (O. M. Abdel Hafez, K. Ahmed, E. Haggag, 2001).

Anticancer and Antiangiogenic Activity

  • Novel 3-arylaminobenzofuran derivatives have been designed and synthesized, showing significant in vitro and in vivo anticancer and antiangiogenic activities. These activities are primarily targeted at the colchicine site on tubulin, demonstrating the compound's potential in cancer treatment and vascular disruption (R. Romagnoli, P. Baraldi, María Kimatrai Salvador, et al., 2015).

Chemical Properties and Reactions

  • The study of the chemical properties and reactions of benzo[b]furan derivatives provides insights into the synthesis and potential applications of these compounds. For instance, the reactivity of isocoumarins and their interaction with nucleophilic reagents can lead to a variety of chemical transformations, highlighting the versatility of benzo[b]furan derivatives in synthetic chemistry (M. Yamato, T. Ishikawa, Toshio Kobayashi, 1980).

Antagonistic Activity Against Human Leukotriene Receptors

  • Certain benzo[b]furan derivatives have been synthesized to explore their antagonistic activity against human leukotriene B4 BLT1 and/or BLT2 receptors. These compounds show promise in the treatment of inflammatory conditions due to their selective receptor activity (Kumiko Ando, E. Tsuji, Y. Ando, et al., 2004).

Synthetic Methodologies

  • Synthetic methodologies for benzo[b]furan derivatives, including 2-aryl-3-substituted benzo[b]furans, have been developed to enhance the efficiency and versatility of producing these compounds. These methods facilitate the exploration of the chemical space for potential applications in various fields of research (R. Sanz, D. Miguel, Alberto Martínez, et al., 2006).

properties

IUPAC Name

(2Z)-2-[(2-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-3-25-11-13-26(14-12-25)16-19-20(27)10-9-18-23(28)22(30-24(18)19)15-17-7-5-6-8-21(17)29-4-2/h5-10,15,27H,3-4,11-14,16H2,1-2H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIVRFWQJHMCNI-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4OCC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4OCC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.